![molecular formula C6H7N5O3 B14217387 7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione CAS No. 832729-51-8](/img/structure/B14217387.png)
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its four nitrogen atoms and three carbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonyl chlorides with arylidenethiohydantoins, leading to the formation of the spirocyclic structure through a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms or carbonyl groups.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-1-[(2-hydroxyethoxy)methyl]-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione: A similar compound with an additional hydroxyethoxy group.
5-Arylidene-1-methyl-2-thiohydantoins: Compounds with a similar spirocyclic core but different substituents.
Uniqueness
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[44]non-6-ene-2,4,9-trione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
832729-51-8 |
|---|---|
Formule moléculaire |
C6H7N5O3 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
7-amino-1-methyl-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione |
InChI |
InChI=1S/C6H7N5O3/c1-11-5(14)9-3(13)6(11)2(12)8-4(7)10-6/h1H3,(H,9,13,14)(H3,7,8,10,12) |
Clé InChI |
XXKNBODXEDNLAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NC(=O)C12C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


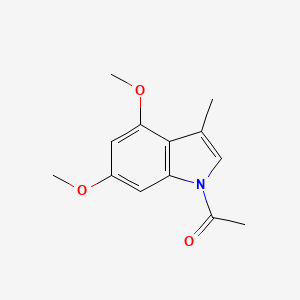

![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)

![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
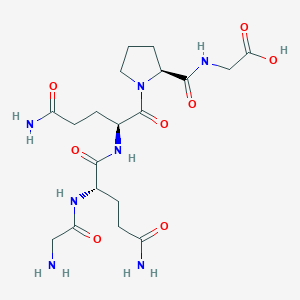

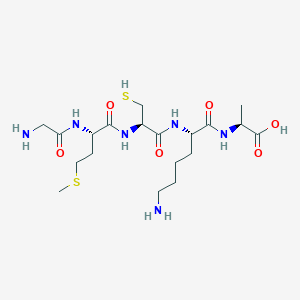
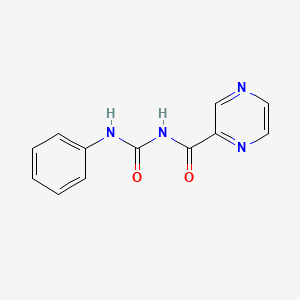
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
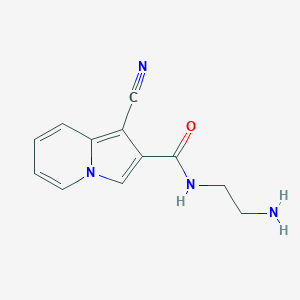
![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
